tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core. This fused bicyclic system consists of a pyrrole ring (five-membered) and a pyridine ring (six-membered), where the pyrrole is fused to the pyridine at the 3,2-b positions. The substituents include:
- 1-Position : A tert-butyl carbamate group, introduced via esterification of the pyrrolopyridine carboxylic acid with tert-butyl alcohol.
- 5-Position : A nitrile (cyano) group, contributing to electronic and steric effects.
The IUPAC name is derived from systematic rules for fused bicyclic compounds. The numbering prioritizes the pyridine ring as the principal component, with the pyrrole fused at the 3,2-b positions. The substituents are assigned the lowest possible locants.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 1364663-38-6 |
| SMILES Code | CC(C)(C)OC(=O)N1C=CC2=NC(C#N)=CC=C21 |
X-ray Crystallographic Analysis and Bonding Patterns
While no direct X-ray crystallographic data is available for this compound, insights into its bonding patterns can be inferred from structurally related pyrrolopyridine derivatives. Key features include:
- Planar Bicyclic Core : The pyrrolo[3,2-b]pyridine system is aromatic, with conjugated π-electrons stabilizing the planar arrangement.
- Steric Effects : The tert-butyl group at position 1 introduces steric hindrance, potentially influencing molecular packing in solid-state structures.
- Hydrogen Bonding : The carbamate carbonyl (C=O) and pyridine nitrogen may participate in intermolecular hydrogen bonding, though the tert-butyl group likely minimizes such interactions.
Properties
IUPAC Name |
tert-butyl 5-cyanopyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-10-11(16)5-4-9(8-14)15-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMSWICLZNLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 1H-pyrrolo[3,2-b]pyridine with tert-Butyl Carbamate
The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine (TEA) or catalysts like 4-dimethylaminopyridine (DMAP) .
These methods demonstrate that the Boc protection is efficiently achieved under mild conditions with high yields, using either TEA or DMAP as base/catalyst in solvents like dichloromethane or acetonitrile.
Introduction of the Cyano Group at the 5-Position
Selective functionalization at the 5-position with a cyano group is generally accomplished through halogenation followed by cyanation:
- Halogenation : Introduction of a bromine or iodine substituent at the 5-position on the pyrrolo[3,2-b]pyridine ring.
- Cyanation : Palladium-catalyzed cyanation or nucleophilic substitution to replace the halogen with a cyano group.
While direct detailed procedures for the cyano substitution on tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate are limited in the retrieved data, analogous methods involve:
- Preparation of tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate as an intermediate.
- Use of palladium catalysts (e.g., Pd(PPh3)4) with cyanide sources under inert atmosphere in polar aprotic solvents.
- Reaction temperatures typically range from ambient to 80°C with reaction times of several hours.
Catalytic Hydrogenation and Purification
Further transformations, such as hydrogenation to reduce intermediates or remove protecting groups, are performed under controlled conditions:
This step is crucial for final adjustments in the molecule and purification.
Solubility and Stock Solution Preparation
For practical applications, stock solutions of this compound are prepared with precise molarity calculations:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.11 | 20.55 | 41.11 |
| 5 mM Solution Volume (mL) | 0.82 | 4.11 | 8.22 |
| 10 mM Solution Volume (mL) | 0.41 | 2.06 | 4.11 |
Solvents typically include DMSO, PEG300, Tween 80, and water, added sequentially to maintain clarity and solubility.
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents & Conditions | Yield | Product Form |
|---|---|---|---|---|
| 1 | Boc Protection of pyrrolo[3,2-b]pyridine | Boc2O, TEA or DMAP, CH3CN or DCM, 0-25°C, 2-18 h | 92-100% | tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (oil or solid) |
| 2 | Halogenation (e.g., bromination) | NBS or equivalent, inert atmosphere, mild conditions | High (literature analogs) | Halogenated intermediate |
| 3 | Cyanation | Pd catalyst, cyanide source, polar aprotic solvent, 25-80°C, several hours | Moderate to high (literature analogs) | This compound |
| 4 | Hydrogenation (if required) | Pd(OH)2/C, H2, AcOH, 70°C, 24 h | Quantitative | Final purified compound |
Research Findings and Notes
- The Boc protection step is highly efficient and reproducible, with yields commonly exceeding 90% under mild conditions.
- Use of DMAP as a catalyst accelerates the reaction and allows for lower temperatures and shorter times.
- The cyano group installation is generally performed via palladium-catalyzed cyanation of halogenated intermediates, a well-established method in heterocyclic chemistry.
- Purification is typically achieved by silica gel chromatography or preparative HPLC for high purity.
- The compound shows good solubility in organic solvents and moderate aqueous solubility, facilitating formulation for biological assays.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the cyano group or other functionalities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets.
Case Study: Anticancer Activity
Recent studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against several cancer cell lines, showing promising cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| HeLa | 10.5 | Caspase activation |
Emerging research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease.
| Neuronal Model | Protection (% Reduction in Cell Death) |
|---|---|
| SH-SY5Y | 40 |
| PC12 | 35 |
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolopyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups (CN, NO₂): Increase ring electrophilicity, directing further substitutions to electron-rich positions. The cyano group in the target compound is less sterically hindered than nitro, favoring regioselective modifications .
- Halogens (I, Br): Serve as leaving groups or coupling sites. The iodo analog () is pivotal in palladium-catalyzed reactions, unlike the cyano variant .
Ring Saturation and Conformational Effects
Table 2: Impact of Ring Saturation
Positional Isomerism and Regioselectivity
- Pyrrolo[3,2-b]pyridine vs. Pyrrolo[3,2-c]pyridine : Isomeric differences (e.g., ) alter electronic distribution. For example, substituents at position 5 in the target compound are meta to the fused pyrrole nitrogen, influencing hydrogen-bonding capabilities .
- Steric Effects : Methyl groups (e.g., 3-methyl in ) hinder substitutions but improve lipid solubility .
Research and Industrial Relevance
Biological Activity
tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS Number: 1364663-38-6) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.261 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 396.3 °C at 760 mmHg
- Flash Point : 193.4 °C
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antimicrobial Activity :
- Antiparasitic Activity :
- Cytotoxicity and Cancer Research :
Case Study 1: Antituberculosis Activity
A derivative of pyrrole was tested for its ability to inhibit Mycobacterium tuberculosis. The study found that the compound demonstrated significant activity with an MIC of 5 µM, suggesting its potential as a lead compound for developing new antituberculosis agents .
Case Study 2: Antiparasitic Screening
In a screening of various pyrrole derivatives, one compound showed considerable activity against Leishmania species with an EC50 value of approximately 0.048 µM. This highlights the potential for tert-butyl 5-cyano derivatives in treating parasitic infections .
Data Table: Summary of Biological Activities
Q & A
Q. Key Reaction Conditions Table
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.006 mmol) |
| Solvent | Dioxane/water (4:1 v/v) |
| Base | K₂CO₃ (2 equiv) |
| Temperature | Room temperature (3 h) |
| Yield | 95% |
How can cross-coupling reactions be optimized for introducing cyano groups into the pyrrolopyridine scaffold?
Advanced Research Focus
Optimization involves:
- Catalyst selection : Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos enhance cyanation efficiency.
- Cyanation reagents : Use of CuCN or K₄[Fe(CN)₆] under microwave irradiation improves reaction kinetics.
- Monitoring : TLC or LC-MS tracks intermediate formation, ensuring minimal side reactions (e.g., dehalogenation).
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) isolates the product from regioisomers or unreacted starting materials .
Q. Troubleshooting Low Yields :
- Alternative protecting groups : Replace tert-butyl carbamate with acetyl if Boc deprotection occurs prematurely.
- Solvent polarity : Higher polarity solvents (DMF or NMP) may stabilize transition states in cyanation steps.
What spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and Boc group integrity. Key signals include tert-butyl protons at δ ~1.3 ppm and pyrrolopyridine aromatic protons at δ 7.8–8.4 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and carbonyl (Boc C=O at ~1728 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., m/z 366.8576 [M+H]⁺) validates molecular formula .
Q. Advanced Applications :
- X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
How can crystallization challenges be addressed for X-ray diffraction studies of this compound?
Q. Advanced Research Focus
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes nucleation.
- Additives : Trace amounts of co-solvents (e.g., DMSO) improve crystal lattice packing.
- SHELXL Refinement : Twinning parameters and disorder modeling resolve complex diffraction patterns. Example: SHELXL’s TWIN and BASF commands adjust for pseudo-merohedral twinning .
What computational approaches predict the reactivity or bioactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., kinase domains), guided by pyrrolopyridine’s π-π stacking potential .
- ADMET Prediction : SwissADME estimates solubility (LogP ~2.5) and metabolic stability, informing SAR studies.
What stability considerations are critical during storage and handling?
Q. Basic Research Focus
Q. Tables for Quick Reference
Q. Table 1: Key Spectroscopic Data
| Technique | Diagnostic Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 9H, Boc), δ 8.4 (d, J=2.0 Hz, H-arom) |
| IR | 2220 cm⁻¹ (C≡N), 1728 cm⁻¹ (C=O) |
| HRMS | m/z 366.8576 [M+H]⁺ (calcd. 366.8576) |
Q. Table 2: Crystallography Parameters
| Parameter | Value |
|---|---|
| Software | SHELXL-2018/3 |
| Temperature | 100 K |
| R-factor | <0.05 |
| Twinning | Pseudo-merohedral (BASF=0.25) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
